2-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Description
The compound 2-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a highly functionalized heterocyclic molecule featuring fused thiadiazolo and benzothiolo pyrimidine systems. Its structure comprises:
- A 1,3,4-thiadiazolo[3,2-a]pyrimidine core substituted with a 2-ethyl group and a 5-oxo moiety.
- A methylsulfanyl bridge connecting the thiadiazolopyrimidine unit to a 5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one system, which includes a partially saturated benzothiolo ring and a 3-methyl substituent.
While direct studies on this compound are absent in the provided evidence, analogous derivatives (e.g., thiazolo[3,2-a]pyrimidines and thiadiazolo[3,2-a]pyrimidines) highlight its likely applications in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents .
Properties
Molecular Formula |
C19H19N5O2S3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[(2-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H19N5O2S3/c1-3-13-22-24-14(25)8-10(20-19(24)29-13)9-27-18-21-16-15(17(26)23(18)2)11-6-4-5-7-12(11)28-16/h8H,3-7,9H2,1-2H3 |
InChI Key |
UTSZNVYLXGHBRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=O)C=C(N=C2S1)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)-3-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with thiosemicarbazide derivatives under specific conditions such as the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)-3-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-(((2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)-3-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)-3-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Bridging Groups: The methylsulfanyl linker in the target compound differs from the pyrazolylidene or benzylidene groups in analogs , which are known to influence π-π stacking and binding affinity.
- Ring Saturation : The tetrahydrobenzothiolo moiety introduces conformational flexibility absent in fully aromatic analogs, possibly modulating target selectivity .
Biological Activity
The compound 2-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one is a complex heterocyclic organic molecule that exhibits significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Structural Characteristics
This compound features several key structural elements:
- Thiadiazole and Pyrimidine Moieties : These contribute to its pharmacological properties.
- Benzothiolo Framework : Enhances lipophilicity and biological activity.
- Methylsulfanyl Group : Potentially increases interaction with biological targets.
Biological Activities
Research indicates that this compound may exhibit a variety of biological activities:
Antimicrobial Activity
Compounds similar to the target have shown promising antimicrobial properties. For instance:
- In vitro studies demonstrate that derivatives of thiadiazole and pyrimidine can inhibit the growth of various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 2-Ethyl-5-oxo-thiadiazole | Antimicrobial | |
| 3-Methyl-benzothiolo-pyrimidine | Antimicrobial |
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Mechanism of Action : It may inhibit specific enzymes involved in cancer cell proliferation. Similar compounds have been noted for their ability to induce apoptosis in cancer cells by disrupting cellular pathways .
Anti-inflammatory Activity
The presence of the benzothiolo structure may confer anti-inflammatory effects:
- Research Findings : Compounds with similar structures have demonstrated the ability to reduce inflammation markers in various models .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for the survival and replication of pathogens and cancer cells.
- Cellular Pathway Disruption : By affecting signaling pathways, it can lead to increased apoptosis in malignant cells.
Case Studies
Several studies have highlighted the efficacy of similar compounds in treating infections and tumors:
- Antitubercular Activity : A study showed that derivatives similar to this compound exhibited significant inhibition against Mycobacterium tuberculosis, with some achieving over 90% inhibition at specific concentrations .
- Antitumor Efficacy : Compounds with thiadiazole moieties have been tested in various cancer models, showing promising results in reducing tumor size and increasing survival rates in preclinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
